molecular formula C8H10N2O2 B14131896 2,4-Dimethoxy-5-vinylpyrimidine CAS No. 67046-24-6

2,4-Dimethoxy-5-vinylpyrimidine

Cat. No.: B14131896
CAS No.: 67046-24-6
M. Wt: 166.18 g/mol
InChI Key: JUDFTMVJSMIBKD-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-vinylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions and a vinyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-vinylpyrimidine typically involves the reaction of 2,4-dimethoxypyrimidine with a vinylating agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents. For instance, 2-chloro-4,6-dimethoxypyrimidine can be reacted with potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base such as triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-5-vinylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups.

Major Products:

    Oxidation: Formation of 2,4-dimethoxy-5-formylpyrimidine or 2,4-dimethoxy-5-carboxypyrimidine.

    Reduction: Formation of 2,4-dimethoxy-5-ethylpyrimidine.

    Substitution: Formation of 2,4-diamino-5-vinylpyrimidine or 2,4-dithio-5-vinylpyrimidine.

Scientific Research Applications

2,4-Dimethoxy-5-vinylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-vinylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The vinyl group can participate in various interactions, including π-π stacking and hydrogen bonding, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethoxy-5-vinylpyrimidine is unique due to the presence of both methoxy and vinyl groups, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications. The vinyl group, in particular, offers a site for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

67046-24-6

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-ethenyl-2,4-dimethoxypyrimidine

InChI

InChI=1S/C8H10N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h4-5H,1H2,2-3H3

InChI Key

JUDFTMVJSMIBKD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C=C)OC

Origin of Product

United States

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